molecular formula C25H20NO4- B12359988 1,2-Azetidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,3R)-rel-

1,2-Azetidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,3R)-rel-

Cat. No.: B12359988
M. Wt: 398.4 g/mol
InChI Key: SQMOPSBYDIMJRP-JTHBVZDNSA-M
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Description

1,2-Azetidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,3R)-rel- is a complex organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Azetidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,3R)-rel- typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the phenyl group and the esterification with 9H-fluoren-9-ylmethyl. Common reagents used in these reactions include:

    Azetidine precursors: Starting materials for the azetidine ring.

    Phenylating agents: Reagents that introduce the phenyl group.

    Esterification reagents: Chemicals used to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Azetidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,3R)-rel- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Azetidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,3R)-rel- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A simpler azetidine derivative with known biological activity.

    Phenylalanine derivatives: Compounds with a phenyl group and similar structural features.

    Fluorenylmethoxycarbonyl (Fmoc) derivatives: Compounds with the Fmoc protecting group used in peptide synthesis.

Uniqueness

1,2-Azetidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,3R)-rel- is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H20NO4-

Molecular Weight

398.4 g/mol

IUPAC Name

(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylate

InChI

InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28)/p-1/t21-,23+/m0/s1

InChI Key

SQMOPSBYDIMJRP-JTHBVZDNSA-M

Isomeric SMILES

C1[C@H]([C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C5=CC=CC=C5

Canonical SMILES

C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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